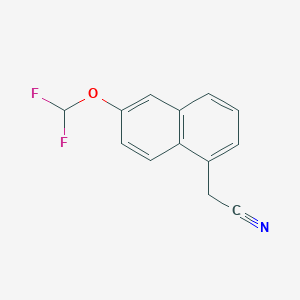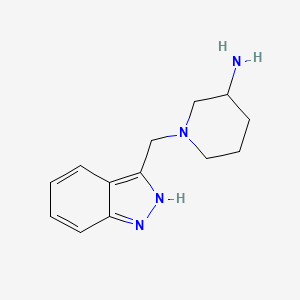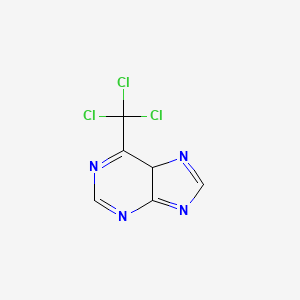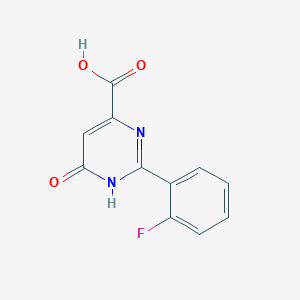
Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO2S and a molecular weight of 231.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a mercaptomethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and thiol compounds. One common method includes the following steps:
Formation of the Piperidine Intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.
Introduction of the Mercaptomethyl Group: The intermediate is then reacted with a thiol compound, such as mercaptomethanol, under basic conditions to introduce the mercaptomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a protecting group for amines and thiols.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating thiol-disulfide exchange reactions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate involves its interaction with thiol-containing enzymes and proteins. The mercaptomethyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. This interaction can affect various molecular pathways, including redox signaling and protein folding.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Utilized in the synthesis of piperazine derivatives.
Uniqueness: Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and allows for specific interactions with thiol-containing biomolecules. This makes it particularly valuable in the study of thiol-disulfide exchange reactions and redox biology.
Propriétés
Formule moléculaire |
C11H21NO2S |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
tert-butyl 2-(sulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-4-6-9(12)8-15/h9,15H,4-8H2,1-3H3 |
Clé InChI |
NERJSVIYENUNCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)



![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)






![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)

